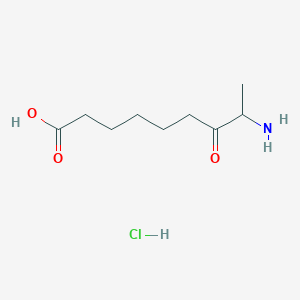

8-Amino-7-oxononanoic acid hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H18ClNO3 |

|---|---|

Molecular Weight |

223.70 g/mol |

IUPAC Name |

8-amino-7-oxononanoic acid;hydrochloride |

InChI |

InChI=1S/C9H17NO3.ClH/c1-7(10)8(11)5-3-2-4-6-9(12)13;/h7H,2-6,10H2,1H3,(H,12,13);1H |

InChI Key |

ZGPOLJARQCHVLY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)CCCCCC(=O)O)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Central Role of 8-Amino-7-Oxononanoic Acid in Biotin Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin (B1667282) (Vitamin H or B7) is an indispensable cofactor for a suite of enzymes involved in critical metabolic processes, including fatty acid synthesis, gluconeogenesis, and amino acid metabolism. While humans and other animals must obtain biotin from their diet, most bacteria, archaea, fungi, and plants can synthesize it de novo. This biosynthetic pathway presents a compelling target for the development of novel antimicrobial and herbicidal agents. This technical guide provides an in-depth exploration of the pivotal role of 8-amino-7-oxononanoic acid (AON), also known as 7-keto-8-aminopelargonic acid (KAPA), in the biotin biosynthesis pathway. We delve into the enzymatic conversion of pimeloyl-CoA and L-alanine to AON, the regulatory mechanisms governing this crucial step, and detailed experimental protocols for studying this process.

Introduction to Biotin Biosynthesis

The biosynthesis of biotin is a highly conserved pathway that can be broadly divided into two stages: the synthesis of the pimelate (B1236862) moiety and the subsequent assembly of the bicyclic ring structure of biotin. 8-Amino-7-oxononanoic acid is the product of the first committed step in the latter stage, marking the initiation of the formation of the fused heterocyclic rings. The pathway from AON to biotin involves a series of enzymatic reactions catalyzed by the products of the bioA, bioD, and bioB genes.

The Formation of 8-Amino-7-Oxononanoic Acid

The synthesis of AON is catalyzed by the enzyme 8-amino-7-oxononanoate (B1240340) synthase (AONS), also known as 7-keto-8-aminopelargonic acid synthase (KAPAS), the product of the bioF gene. AONS is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the decarboxylative condensation of L-alanine with an activated pimelate derivative.

The reaction proceeds as follows:

Pimeloyl-[acyl-carrier protein] + L-alanine → 8-Amino-7-oxononanoate + [acyl-carrier protein] + CO₂

Alternatively, pimeloyl-CoA can serve as the pimelate donor:

Pimeloyl-CoA + L-alanine → 8-Amino-7-oxononanoate + CoA + CO₂

The acyl chain donor for BioF can differ between organisms. In Escherichia coli, it is believed that pimeloyl-acyl carrier protein (pimeloyl-ACP) is the primary physiological substrate, although pimeloyl-CoA can also be utilized. In contrast, Bacillus subtilis BioF appears to specifically utilize pimeloyl-CoA.

Regulation of 8-Amino-7-Oxononanoic Acid Synthesis

The synthesis of AON is tightly regulated at the transcriptional level, primarily through the control of the bio operon. In E. coli, the bio operon includes the bioF gene and is regulated by the bifunctional protein BirA. BirA functions as both a biotin protein ligase, which attaches biotin to its target enzymes, and a transcriptional repressor of the bio operon.

The regulatory mechanism is dependent on the intracellular concentration of biotinoyl-5'-AMP, which acts as a co-repressor. When biotin levels are high, BirA catalyzes the synthesis of biotinoyl-5'-AMP. The BirA:biotinoyl-5'-AMP complex then dimerizes and binds to the bio operator, repressing the transcription of the bio genes, including bioF, thereby shutting down AON synthesis. Conversely, when biotin levels are low, or when there is a high concentration of unbiotinylated apo-acetyl-CoA carboxylase carrier protein (AccB), the biotinoyl-5'-AMP is consumed in the biotinylation reaction. This prevents the formation of the repressor complex, leading to the derepression of the bio operon and the synthesis of AON and subsequently biotin.

Quantitative Data

The kinetic parameters of 8-amino-7-oxononanoate synthase have been characterized in several organisms. The following table summarizes key quantitative data for the E. coli enzyme.

| Parameter | Substrate | Value | Organism | Reference |

| k₁ (External Aldimine Formation) | L-alanine | 2 x 10⁴ M⁻¹s⁻¹ | Escherichia coli | |

| k₁ (External Aldimine Formation) | D-alanine | 125 M⁻¹s⁻¹ | Escherichia coli | |

| Kₘ | Pimeloyl-CoA | ~10 µM | Escherichia coli | |

| Kₘ | Pimeloyl-ACP | ~10 µM | Escherichia coli | |

| Kₘ | Pimeloyl-CoA | 1 µM | Bacillus sphaericus |

Experimental Protocols

Expression and Purification of Recombinant 8-Amino-7-Oxononanoate Synthase (AONS)

This protocol describes the expression and purification of His-tagged AONS from E. coli.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with a His-tagged bioF expression vector.

-

Luria-Bertani (LB) medium with appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, DNase I.

-

Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT.

-

Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT.

-

Ni-NTA affinity chromatography column.

Protocol:

-

Inoculate a starter culture of the transformed E. coli strain in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow for 4-6 hours at 30°C.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 30 minutes.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elute the His-tagged AONS with Elution Buffer.

-

Collect fractions and analyze by SDS-PAGE to confirm purity.

-

Pool the fractions containing the purified protein and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 1 mM DTT).

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

8-Amino-7-Oxononanoate Synthase (AONS) Activity Assay

This protocol describes a bioassay to determine the activity of purified AONS by measuring the production of AON.

Materials:

-

Purified AONS enzyme.

-

Assay Buffer: 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 50 µM pyridoxal 5'-phosphate.

-

L-alanine solution.

-

Pimeloyl-CoA or Pimeloyl-ACP solution.

-

E. coli ΔbioF reporter strain.

-

Minimal agar (B569324) plates lacking biotin.

-

Sterile filter paper discs.

-

Redox indicator (e.g., 2,3,5-triphenyltetrazolium chloride).

Protocol:

-

Prepare a reaction mixture containing Assay Buffer, a known concentration of purified AONS, L-alanine, and pimeloyl-CoA (or pimeloyl-ACP).

-

Initiate the reaction by adding the enzyme and incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by heat inactivation (e.g., 95°C for 5 minutes).

-

Centrifuge the reaction mixture to pellet any precipitated protein.

-

Prepare minimal agar plates containing the ΔbioF reporter strain and a redox indicator.

-

Spot a known volume of the supernatant from the enzymatic reaction onto a sterile filter paper disc and place it on the agar plate.

-

As a standard, spot known concentrations of AON on separate discs.

-

Incubate the plates at 37°C overnight.

-

The growth of the reporter strain around the disc is proportional to the amount of AON produced. The zone of growth can be quantified and compared to the standards to determine the enzyme activity.

Visualizations

Biotin Biosynthesis Pathway

Caption: The late stage of the biotin biosynthesis pathway.

Regulation of the bio Operon by BirA

(±)8-KAPA as a Biotin Precursor in Escherichia coli: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin (B1667282), also known as vitamin B7, is an essential cofactor for a variety of metabolic enzymes. In Escherichia coli, the biosynthesis of biotin is a well-characterized pathway, representing a potential target for antimicrobial drug development. This technical guide provides an in-depth exploration of the core section of this pathway: the conversion of the pimeloyl moiety into dethiobiotin (B101835), with a focus on (±)8-amino-7-oxononanoate (KAPA) as a key intermediate. This document details the enzymatic steps, presents quantitative kinetic data, and offers comprehensive experimental protocols for the study of this pathway, including protein purification, enzyme assays, metabolite analysis, and genetic complementation. Visualizations of the biosynthetic pathway and experimental workflows are provided to facilitate understanding.

The Biotin Biosynthetic Pathway in E. coli

The biosynthesis of biotin in E. coli from the precursor pimeloyl-acyl carrier protein (pimeloyl-ACP) to dethiobiotin involves a series of three enzymatic reactions catalyzed by the products of the bioF, bioA, and bioD genes. These genes are typically organized in the bio operon, which is tightly regulated to ensure an adequate supply of this essential cofactor.[1]

Step 1: Synthesis of (±)8-Amino-7-oxononanoate (KAPA) by BioF

The first committed step in the assembly of the biotin bicyclic ring is the decarboxylative condensation of pimeloyl-ACP and L-alanine to produce (±)8-amino-7-oxononanoate (AON), also known as 7-keto-8-aminopelargonic acid (KAPA).[2][3] This reaction is catalyzed by 8-amino-7-oxononanoate (B1240340) synthase (AONS), the product of the bioF gene.[2][3] BioF is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme.[4] While pimeloyl-ACP is considered the primary physiological substrate in E. coli, BioF can also utilize pimeloyl-CoA, albeit with lower efficiency.[2][4]

Step 2: Conversion of KAPA to 7,8-Diaminopelargonic Acid (DAPA) by BioA

The second step involves the transamination of KAPA to form 7,8-diaminopelargonic acid (DAPA). This reaction is catalyzed by adenosylmethionine-8-amino-7-oxononanoate aminotransferase, the product of the bioA gene. Uniquely, BioA utilizes S-adenosyl-L-methionine (SAM) as the amino donor.[5] The reaction proceeds via a classical ping-pong bi-bi reaction mechanism.

Step 3: Formation of Dethiobiotin from DAPA by BioD

The final step in this core pathway is the ATP-dependent insertion of carbon dioxide between the N7 and N8 nitrogen atoms of DAPA to form the ureido ring of dethiobiotin. This mechanistically unusual reaction is catalyzed by dethiobiotin synthetase, the product of the bioD gene.[6] The enzyme requires Mg2+ as a cofactor.

The pathway from pimeloyl-ACP to biotin is visualized in the following diagram:

Quantitative Enzyme Kinetic Data

The following tables summarize the available quantitative kinetic data for the E. coli enzymes involved in the conversion of pimeloyl-ACP to dethiobiotin.

Table 1: Kinetic Parameters for E. coli 8-Amino-7-oxononanoate Synthase (BioF)

| Substrate | Km (µM) | k1 (M-1s-1) | Conditions | Reference(s) |

| Pimeloyl-CoA | 25 | - | pH 7.5, 30°C | [7] |

| Pimeloyl-CoA | ~10 | - | Not specified | [8] |

| L-Alanine | 0.5 | - | pH 7.5, 30°C | [7] |

| L-Alanine (external aldimine formation) | - | 2 x 104 | Not specified | [9] |

Table 2: Kinetic Parameters for E. coli Adenosylmethionine-8-amino-7-oxononanoate Aminotransferase (BioA)

| Substrate | Km (µM) | Vmax (µmol/min/mg) | Conditions | Reference(s) |

| KAPA | 1.2 | 0.16 | Not specified | [10] |

| S-adenosyl-L-methionine (SAM) | 150 | - | Not specified | [10] |

| Pyridoxamine phosphate (B84403) (PMP) | 21 | - | Not specified | [10] |

| Pyridoxal phosphate (PLP) | 32 | - | Not specified | [10] |

| 8-keto-7-aminopelargonic acid | 1000 | - | Not specified | [10] |

Table 3: Kinetic Parameters for E. coli Dethiobiotin Synthetase (BioD)

| Substrate | Km (µM) | Conditions | Reference(s) |

| 7,8-Diaminopelargonic acid (DAPA) | 15.2 | pH 7.5, 37°C | [11] |

| NaHCO3 | 600 | pH 7.5, 37°C | [11] |

| ATP | 10.5 | pH 7.5, 37°C | [11] |

| CTP | 1100 | pH 7.5, 37°C | [11] |

| GTP | 1560 | pH 7.5, 37°C | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of (±)8-KAPA as a biotin precursor in E. coli.

Expression and Purification of Recombinant His-tagged BioF

This protocol describes the expression and purification of N-terminally His-tagged BioF from E. coli under native conditions.

Materials:

-

E. coli BL21(DE3) expression strain

-

pET expression vector containing the E. coli bioF gene with an N-terminal 6xHis-tag

-

Luria-Bertani (LB) medium

-

Ampicillin (or other appropriate antibiotic)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Ni-NTA Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)

-

Ni-NTA Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)

-

Ni-NTA Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)

-

DNase I

-

Protease inhibitor cocktail

-

Ni-NTA agarose (B213101) resin

-

Chromatography column

Procedure:

-

Transformation: Transform the pET-bioF plasmid into chemically competent E. coli BL21(DE3) cells and plate on LB agar (B569324) containing the appropriate antibiotic. Incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 50 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.

-

Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture to an initial OD600 of 0.05-0.1. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to improve protein solubility.

-

Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.

-

Cell Lysis: Resuspend the cell pellet in 30 mL of ice-cold Ni-NTA Lysis Buffer containing lysozyme (1 mg/mL) and protease inhibitors. Incubate on ice for 30 minutes. Sonicate the cell suspension on ice to complete lysis. Add DNase I (10 µg/mL) and incubate on ice for 15 minutes to reduce viscosity.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

Affinity Chromatography:

-

Equilibrate the Ni-NTA resin in a chromatography column with Ni-NTA Lysis Buffer.

-

Load the clarified lysate onto the column.

-

Wash the column with 10 column volumes of Ni-NTA Wash Buffer.

-

Elute the His-tagged BioF protein with 5 column volumes of Ni-NTA Elution Buffer.

-

-

Purity Analysis: Analyze the purified protein fractions by SDS-PAGE.

-

Buffer Exchange: If necessary, perform buffer exchange into a suitable storage buffer using dialysis or a desalting column. Store the purified protein at -80°C.

References

- 1. neb.com [neb.com]

- 2. uniprot.org [uniprot.org]

- 3. uniprot.org [uniprot.org]

- 4. KEGG ENZYME: 2.3.1.47 [genome.jp]

- 5. Biosynthesis of biotin: synthesis of 7,8-diaminopelargonic acid in cell-free extracts of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. proBA complementation of an auxotrophic E. coli strain improves plasmid stability and expression yield during fermenter production of a recombinant antibody fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Purification of 6x His-tagged Protein (from E. coli) [bio-protocol.org]

- 8. An LC-MS/MS assay and complementary web-based tool to quantify and predict compound accumulation in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iba-lifesciences.com [iba-lifesciences.com]

- 10. static.igem.org [static.igem.org]

- 11. Improved Sample Preparation for Untargeted Metabolomics Profiling of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

8-Amino-7-oxononanoic acid hydrochloride CAS number and synonyms

A Technical Guide to 8-Amino-7-oxononanoic Acid Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of this compound, a key intermediate in the biosynthesis of biotin (B1667282) (Vitamin B7). It covers its chemical identity, physical properties, biological role, and relevant experimental methodologies.

Chemical Identity and Properties

8-Amino-7-oxononanoic acid, often abbreviated as AON or KAPA, is a crucial biomolecule. It is commercially available primarily as its hydrochloride salt in two forms: a racemic mixture and the stereospecific (8S)-enantiomer. The (8S) form is the biologically active vitamer in the biotin synthesis pathway[1][2].

Synonyms and Identifiers

The compound is known by several names, which are summarized below.

| Form | Common Synonyms |

| Racemic | (±)this compound, (±)8-KAPA |

| (8S)-Enantiomer | 8(S)-KAPA, 7-keto-8(s)-aminopelargonic acid |

| General | 8-amino-7-oxo-nonanoic acid, monohydrochloride, 7-Keto-8-aminopelargonic acid (7-KAP)[3][4] |

Physicochemical Data

The quantitative properties of the racemic and (8S)-enantiomer forms of this compound are presented below.

| Property | Racemic (±) Form | (8S)-Enantiomer |

| CAS Number | 21286-96-4[1][5] | 177408-65-0[2][6] |

| Molecular Formula | C₉H₁₇NO₃ • HCl[1] | C₉H₁₇NO₃ • HCl[2] |

| Molecular Weight | 223.7 g/mol [1] | 223.7 g/mol [2] |

| Purity | ≥95%[1] | ≥98%[2] |

| Physical Form | Solid[1] | Crystalline Solid[2] |

| Solubility | DMSO: 1-10 mg/ml (Sparingly), Ethanol: 0.1-1 mg/ml (Slightly), PBS (pH 7.2): 1-10 mg/ml (Sparingly)[1] | Not specified |

Note: The biosynthesized 8(S) form is reported to racemize in culture media in a pH-dependent manner, with higher rates at very low (pH <2), physiological, and basic pH conditions[1].

Role in Biotin Biosynthesis

8-Amino-7-oxononanoic acid is the product of the first committed step in the assembly of the heterocyclic rings of biotin[7][8]. This pathway is essential for archaea, bacteria, plants, and some fungi, making its enzymes potential targets for novel antimicrobial agents[9].

The synthesis is catalyzed by the enzyme 8-amino-7-oxononanoate (B1240340) synthase (AONS), also known as BioF (EC 2.3.1.47)[9][10]. AONS is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that facilitates the decarboxylative condensation of L-alanine with a pimeloyl thioester to form 8(S)-amino-7-oxononanoate[7][8]. The specific pimeloyl donor can vary between species; for instance, Bacillus subtilis BioF specifically utilizes pimeloyl-CoA, whereas Escherichia coli BioF can use either pimeloyl-CoA or pimeloyl-ACP (acyl carrier protein)[9][10][11].

The pathway proceeds with the transamination of KAPA by 7,8-diaminopelargonic acid (DAPA) synthase (BioA) to form DAPA, a subsequent intermediate in the formation of the biotin rings[12].

Experimental Protocols & Workflows

This section details key experimental methodologies for the synthesis and detection of 8-Amino-7-oxononanoic acid.

Protocol: Bioassay for AON (KAPA) Detection

This method, adapted from studies on E. coli, provides a sensitive bioassay for detecting AON in samples[9].

Objective: To quantitatively or semi-quantitatively measure the concentration of AON (KAPA) using an auxotrophic bacterial strain.

Materials:

-

E. coli ΔbioF assay strain (auxotrophic for biotin, unable to synthesize KAPA).

-

Biotin-free minimal medium agar (B569324) plates.

-

Tetrazolium indicator dye (e.g., 2,3,5-Triphenyltetrazolium chloride).

-

Sterile paper disks (6 mm diameter).

-

Samples to be tested.

-

Positive control (known concentration of AON/KAPA).

-

Negative control (buffer/solvent).

Methodology:

-

Plate Preparation: Prepare biotin-free minimal medium agar supplemented with the tetrazolium indicator.

-

Bacterial Seeding: Seed the agar plates with a lawn of the E. coli ΔbioF assay strain.

-

Sample Application: Pipette a defined volume of the test sample, positive control, and negative control onto separate sterile paper disks. Allow the disks to absorb the liquid.

-

Disk Placement: Place the dried paper disks onto the surface of the seeded agar plates.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).

-

Result Interpretation: The presence of AON in a sample will diffuse from the disk into the agar, allowing the ΔbioF strain to grow in the surrounding area. Bacterial growth reduces the tetrazolium indicator to an insoluble red formazan. The diameter of the red zone of growth around a disk is proportional to the amount of AON applied[9].

Protocol: Enzymatic Synthesis in Cell-Free Extracts

This protocol describes the in-vitro synthesis of 7-KAP using cell-free extracts from E. coli auxotrophs, as demonstrated in early studies of the biotin pathway[4].

Objective: To synthesize 7-KAP enzymatically from its precursors using a crude cell extract containing AONS (BioF).

Materials:

-

E. coli strain overexpressing AONS (or a biotin auxotroph that accumulates precursors before the BioF step).

-

Lysis buffer (e.g., Tris-HCl with lysozyme (B549824) and protease inhibitors).

-

Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.2).

-

Pimelyl-CoA.

-

L-alanine.

-

Pyridoxal 5'-phosphate (PLP) cofactor.

-

Centrifuge and sonicator.

-

Equipment for product identification (e.g., HPLC, mass spectrometry).

Methodology:

-

Cell Culture: Grow the selected E. coli strain to the mid-log phase. Harvest cells by centrifugation.

-

Extract Preparation: Resuspend the cell pellet in lysis buffer. Lyse the cells using sonication or a French press on ice.

-

Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) at 4°C to pellet cell debris. The resulting supernatant is the cell-free extract.

-

Enzymatic Reaction: In a reaction vessel, combine the cell-free extract, reaction buffer, pimelyl-CoA, L-alanine, and PLP.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours).

-

Reaction Termination: Stop the reaction, typically by adding a strong acid (e.g., trichloroacetic acid) or by heat inactivation.

-

Analysis: Centrifuge the terminated reaction to remove precipitated proteins. Analyze the supernatant for the presence of the synthesized 7-KAP using appropriate chromatographic and electrophoretic methods[4].

References

- 1. caymanchem.com [caymanchem.com]

- 2. 8(S)-Amino-7-Oxononanoic Acid (hydrochloride) - Cayman Chemical [bioscience.co.uk]

- 3. MiMeDB: Showing metabocard for 8-Amino-7-oxononanoate (MMDBc0032872) [mimedb.org]

- 4. Synthesis of 7-Oxo-8-Aminopelargonic Acid, a Biotin Vitamer, in Cell-free Extracts of Escherichia coli Biotin Auxotrophs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. 177408-65-0 Cas No. | (8S)-8-Amino-7-oxononanoic acid hydrochloride | Apollo [store.apolloscientific.co.uk]

- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 8. Mechanism of 8-amino-7-oxononanoate synthase: spectroscopic, kinetic, and crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Canonical Biotin Synthesis Enzyme, 8-Amino-7-Oxononanoate Synthase (BioF), Utilizes Different Acyl Chain Donors in Bacillus subtilis and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Canonical Biotin Synthesis Enzyme, 8-Amino-7-Oxononanoate Synthase (BioF), Utilizes Different Acyl Chain Donors in Bacillus subtilis and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Biotin, a universal and essential cofactor: synthesis, ligation and regulation - PMC [pmc.ncbi.nlm.nih.gov]

Stereochemistry of 8-Amino-7-oxononanoic Acid in Biological Systems: A Technical Guide

Abstract

8-Amino-7-oxononanoic acid (AON), also known as 7-keto-8-aminopelargonic acid (KAPA), is a pivotal intermediate in the conserved biosynthetic pathway of biotin (B1667282) (Vitamin B7). The biological synthesis and subsequent metabolism of AON are governed by strict stereochemical control, which is critical for the formation of biologically active biotin. This technical guide provides an in-depth analysis of the stereochemistry of AON, focusing on its enzymatic synthesis, its role in the biotin pathway, and the experimental methodologies used to study its stereoisomers. Quantitative data are presented in structured tables, and key biological and experimental processes are visualized using Graphviz diagrams to offer a comprehensive resource for researchers in biochemistry and drug development.

Introduction: The Significance of Chirality in Biotin Synthesis

Biotin is an essential cofactor for a suite of carboxylase enzymes involved in critical metabolic processes, including fatty acid synthesis, gluconeogenesis, and amino acid metabolism.[1][2] While animals must acquire biotin from their diet, most bacteria, archaea, plants, and fungi can synthesize it de novo.[1][2] This makes the biotin biosynthesis pathway an attractive target for the development of novel antimicrobial agents.

The pathway involves the assembly of the vitamin's characteristic bicyclic ring structure from a pimeloyl moiety and L-alanine.[2] 8-Amino-7-oxononanoic acid (AON) is the first key intermediate in the final four-step sequence that constructs the biotin rings.[2][3] AON possesses a chiral center at the C8 position, and as with most biological molecules, its stereochemical configuration is not arbitrary. The enzymes in the pathway exhibit remarkable stereospecificity, ensuring that only the correct enantiomer is produced and processed. Understanding this stereochemical control is fundamental to elucidating the pathway's mechanism and for designing specific inhibitors.

Stereospecific Biosynthesis of 8-Amino-7-oxononanoic Acid

The formation of AON is the committed step in the final stage of biotin synthesis.[4][5] It is catalyzed by the enzyme 8-amino-7-oxononanoate (B1240340) synthase (AONS) , also known as 7-keto-8-aminopelargonate synthase (KAPA synthase), the product of the bioF gene.[1][6]

AONS is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the decarboxylative condensation of L-alanine and pimeloyl-CoA.[4][7] The reaction is highly stereospecific, exclusively producing 8(S)-amino-7-oxononanoate .[4][5][8] This specificity originates from the enzyme's active site, which is structured to bind L-alanine far more effectively than its D-enantiomer.

Substrate Stereospecificity of AONS

Kinetic studies on E. coli AONS have quantified the enzyme's strong preference for L-alanine. The formation of the initial external aldimine complex with L-alanine is over 160 times faster than with D-alanine, which is not a substrate for the full condensation reaction.[4][5]

| Substrate | Parameter | Value | Reference |

| L-Alanine | Aldimine Formation Rate Constant (k₁) | 2 x 10⁴ M⁻¹s⁻¹ | [4][5] |

| D-Alanine | Aldimine Formation Rate Constant (k₁) | 125 M⁻¹s⁻¹ | [4][5] |

| Table 1: Kinetic parameters for the formation of the external aldimine between AONS and alanine (B10760859) enantiomers. |

Catalytic Mechanism and Stereochemical Control

The PLP-dependent mechanism of AONS ensures the precise stereochemical outcome. The process involves the formation of an external aldimine with L-alanine, followed by abstraction of the Cα proton to form a quinonoid intermediate.[4][5] This intermediate then attacks pimeloyl-CoA. The active site architecture, including the positioning of the catalytic lysine (B10760008) residue (Lys236 in E. coli), dictates that the subsequent condensation and protonation steps result in the (S) configuration at the C8 position of the AON product.[4][5]

Role and Metabolism in the Biotin Biosynthesis Pathway

The 8(S)-AON produced by AONS serves as the substrate for the next enzyme in the pathway, adenosylmethionine-8-amino-7-oxononanoate aminotransferase (also known as DAPA aminotransferase), the product of the bioA gene.[9][10] This enzyme catalyzes the transfer of an amino group from S-adenosyl-L-methionine (SAM) to the C7 keto group of 8(S)-AON, forming 7,8-diaminononanoate (B1231595) (DAPA).[9] The pathway's stereochemical integrity is maintained, as BioA specifically acts on the (S)-enantiomer of AON to continue the synthesis toward the final, biologically active form of biotin.

The entire conserved pathway from AON to biotin is a clear example of stereochemical conservation, where the initial chirality established by AONS is propagated through the subsequent enzymatic steps.

Experimental Protocols

Investigating the stereochemistry of AON requires specific experimental techniques to quantify enzyme activity and separate stereoisomers.

Protocol for AONS Kinetic Assay (Spectrophotometric)

This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of AONS by monitoring the release of Coenzyme A (CoA).

-

Principle: The free thiol group of CoA released during the condensation reaction reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB²⁻), a yellow-colored compound that can be quantified by measuring absorbance at 412 nm.

-

Reagents:

-

Purified AONS enzyme

-

L-Alanine and D-Alanine solutions

-

Pimeloyl-CoA solution

-

DTNB solution

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

-

Procedure:

-

Prepare a reaction mixture in a cuvette containing buffer, DTNB, and L-alanine (or D-alanine).

-

Initiate the reaction by adding a known concentration of pimeloyl-CoA.

-

Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 412 nm over time at a constant temperature (e.g., 37°C).

-

The initial rate of the reaction is calculated from the linear portion of the absorbance curve using the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹).

-

Repeat the assay with varying substrate concentrations to determine kinetic constants like Kₘ and k꜀ₐₜ.

-

Protocol for Bioassay of AON Production

This method uses an E. coli strain that cannot synthesize AON to qualitatively or semi-quantitatively detect its production.

-

Principle: An E. coli strain with a deletion in the bioF gene (ΔbioF) is an auxotroph for biotin and cannot grow on a minimal medium unless biotin or a downstream intermediate like AON is supplied.

-

Materials:

-

E. coli ΔbioF reporter strain

-

Minimal agar (B569324) plates (e.g., M9 agar) lacking biotin

-

Sterile filter paper disks

-

AON standard solution (positive control)

-

Samples from in vitro AONS reactions

-

-

Procedure:

-

Spread a lawn of the E. coli ΔbioF reporter strain onto the minimal agar plates.

-

Aseptically place sterile filter paper disks onto the agar surface.

-

Pipette a small volume (e.g., 10 µL) of the test sample (from an AONS reaction) and control solutions onto the disks.

-

Incubate the plates at 37°C for 24-48 hours.

-

The presence of biologically active AON in the sample will result in a zone of bacterial growth around the disk. The diameter of the zone is proportional to the amount of AON produced.[1][11]

-

Protocol for Chiral Separation of AON Enantiomers by HPLC-MS

To confirm the stereochemical identity of enzymatically produced AON, enantiomers must be separated and identified.

-

Principle: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) can resolve the (S) and (R) enantiomers of AON. Mass Spectrometry (MS) is used for sensitive and specific detection.

-

Instrumentation:

-

Procedure:

-

Quench the AONS enzymatic reaction (e.g., with acid or organic solvent).

-

Clarify the sample by centrifugation to remove precipitated protein.

-

Inject the supernatant onto the chiral HPLC column.

-

Elute the enantiomers using an optimized mobile phase (e.g., an acidic aqueous-organic mixture). The specific conditions will depend on the column used.

-

Monitor the elution of the enantiomers using the mass spectrometer, selecting for the mass-to-charge ratio (m/z) of AON.

-

Compare the retention time of the enzymatic product with that of a chemically synthesized racemic or enantiopure standard to identify the enantiomer.

-

Implications for Drug Development

The absolute stereochemical requirement of the biotin synthesis pathway provides a crucial advantage for drug design. Since the pathway is essential in many pathogenic bacteria but absent in humans, its enzymes are prime targets for antimicrobial drug development.

-

Target Specificity: Inhibitors designed to mimic the transition state or bind to the active site of AONS must have the correct stereochemistry to be effective. An inhibitor designed based on L-alanine will be significantly more potent than one based on D-alanine.

-

Rational Design: Knowledge of the three-dimensional structures of AONS with its substrates and products allows for the rational, structure-based design of stereochemically defined inhibitors.[4][5] These inhibitors can be synthesized as single enantiomers to maximize potency and minimize potential off-target effects that could arise from the other enantiomer.

Conclusion

The stereochemistry of 8-amino-7-oxononanoic acid is a cornerstone of biotin biosynthesis. The pathway begins with the highly stereospecific synthesis of 8(S)-AON from L-alanine by the enzyme AONS, which demonstrates a profound kinetic preference for the L-enantiomer. This specific stereoisomer is then exclusively utilized by subsequent enzymes in the pathway, ensuring the correct three-dimensional architecture of the final biotin molecule. The methodologies detailed herein, from kinetic assays to chiral separation techniques, are essential tools for researchers studying this pathway. For drug development professionals, exploiting the strict stereospecificity of enzymes like AONS is a powerful strategy for creating potent and selective antimicrobial agents.

References

- 1. A Canonical Biotin Synthesis Enzyme, 8-Amino-7-Oxononanoate Synthase (BioF), Utilizes Different Acyl Chain Donors in Bacillus subtilis and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biotin, a universal and essential cofactor: synthesis, ligation and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KEGG PATHWAY: map00780 [genome.jp]

- 4. Mechanism of 8-amino-7-oxononanoate synthase: spectroscopic, kinetic, and crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A Canonical Biotin Synthesis Enzyme, 8-Amino-7-Oxononanoate Synthase (BioF), Utilizes Different Acyl Chain Donors in Bacillus subtilis and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The crystal structure of 8-amino-7-oxononanoate synthase: a bacterial PLP-dependent, acyl-CoA-condensing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of 8-amino-7-oxononanoate synthase: spectroscopic, kinetic, and crystallographic studies. | Semantic Scholar [semanticscholar.org]

- 9. Adenosylmethionine—8-amino-7-oxononanoate transaminase - Wikipedia [en.wikipedia.org]

- 10. adenosylmethionine-8-amino-7-oxononanoate transaminase activity | SGD [yeastgenome.org]

- 11. researchgate.net [researchgate.net]

- 12. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 13. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 14. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Mechanism of Action of 8-amino-7-oxononanoate Synthase (AONS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-amino-7-oxononanoate (B1240340) synthase (AONS), also known as 7-keto-8-aminopelargonate synthase (KAPAS), is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that plays a pivotal role in the biosynthesis of biotin (B1667282) (Vitamin B7).[1][2] As the enzyme catalyzing the first committed step in this essential pathway, AONS is a prime target for the development of novel antibiotics and herbicides.[1] This guide provides a comprehensive overview of the AONS mechanism of action, supported by quantitative kinetic data, detailed experimental protocols, and visualizations of the catalytic and experimental workflows.

Core Mechanism of Action

AONS catalyzes the decarboxylative condensation of L-alanine and pimeloyl-CoA to form 8(S)-amino-7-oxononanoate (AON), coenzyme A (CoA), and carbon dioxide.[1][2] The reaction is stereospecific and dependent on the PLP cofactor, which is covalently bound to a conserved lysine (B10760008) residue in the active site, forming an internal aldimine or Schiff base.[1][2]

The catalytic cycle of AONS can be broken down into the following key steps:

-

Transaldimination: The amino group of the incoming L-alanine substrate displaces the active site lysine to form a new Schiff base with the PLP cofactor, known as the external aldimine. This initial step is rapid, with a second-order rate constant of 2 x 104 M-1s-1 for L-alanine.[3][4]

-

Formation of the Quinonoid Intermediate: Following the binding of the second substrate, pimeloyl-CoA, a conformational change is induced in the enzyme.[3] This structural rearrangement facilitates the abstraction of the α-proton from L-alanine by the active site lysine, leading to the formation of a resonance-stabilized quinonoid intermediate.[1][3]

-

Acylation and Decarboxylation: The quinonoid intermediate acts as a nucleophile, attacking the thioester carbonyl of pimeloyl-CoA. This acylation step is followed by decarboxylation of the L-alanine moiety, which is a key feature of the α-oxoamine synthase family to which AONS belongs.[1]

-

Product Release: The product, 8-amino-7-oxononanoate, is released from the PLP cofactor through another transaldimination reaction, this time involving the active site lysine. This regenerates the internal aldimine, preparing the enzyme for the next catalytic cycle.[1]

Several key amino acid residues within the active site play crucial roles in catalysis. His133 and His207 are thought to be involved in substrate binding and the intricate proton transfers required during the reaction.[1]

Quantitative Data

The following table summarizes the available kinetic parameters for Escherichia coli 8-amino-7-oxononanoate synthase.

| Parameter | Substrate/Inhibitor | Value | Organism | Reference |

| Km | Pimeloyl-CoA | 25 µM | E. coli | --INVALID-LINK--[5] |

| Km | L-Alanine | 0.5 µM | E. coli | --INVALID-LINK--[5] |

| k1 | L-Alanine | 2 x 104 M-1s-1 | E. coli | Webster SP, et al. (2000)[3][4] |

| k1 | D-Alanine | 125 M-1s-1 | E. coli | Webster SP, et al. (2000)[3] |

| Inhibition | D-Alanine | Competitive | E. coli | --INVALID-LINK--[5] |

| Inhibition | Trifluoroalanine | Suicide Inhibition | E. coli | Alexeev D, et al. (2006) |

Experimental Protocols

Expression and Purification of Recombinant His-tagged AONS from E. coli

This protocol is adapted from methods described for the expression and purification of His-tagged proteins from E. coli.

A. Expression:

-

Transform E. coli BL21(DE3) cells with a suitable expression vector containing the AONS gene with an N-terminal hexahistidine tag (e.g., pET vector).[6][7]

-

Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin) and grow overnight at 37°C with shaking.[6]

-

Use the overnight culture to inoculate 1 L of LB medium with the same antibiotic. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.7.[6]

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM.[6]

-

Continue to incubate the culture for 4 hours at 37°C to allow for protein overexpression.[6]

-

Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately.

B. Purification:

-

Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM TCEP, 10% glycerol).[2]

-

Lyse the cells by sonication on ice or by passage through a French press.[2]

-

Clarify the lysate by centrifugation at 39,000 x g for 30 minutes at 4°C to remove cell debris.[2]

-

Equilibrate a Ni-NTA agarose (B213101) column with lysis buffer.[2]

-

Load the clarified lysate onto the equilibrated Ni-NTA column.

-

Wash the column with wash buffer containing increasing concentrations of imidazole (e.g., 20 mM and 60 mM) to remove non-specifically bound proteins.[2]

-

Elute the His-tagged AONS protein with elution buffer containing a high concentration of imidazole (e.g., 250 mM).[2]

-

Analyze the eluted fractions by SDS-PAGE to assess purity.

-

Pool the purest fractions and concentrate the protein using an appropriate molecular weight cut-off concentrator.[2]

-

For long-term storage, the purified protein can be dialyzed against a storage buffer (e.g., 20 mM Tris-HCl, pH 7.8, 1 mM TCEP, 100 µM PLP, 10% glycerol) and stored at -80°C.[6]

AONS Enzyme Activity Assay

Several methods can be used to determine AONS activity.

A. HPLC-based Assay: This method directly measures the release of Coenzyme A (CoA) from pimeloyl-CoA.

-

Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM L-alanine, 100 µM PLP, and the purified AONS enzyme.

-

Initiate the reaction by adding pimeloyl-CoA to a final concentration of 25 µM.

-

Incubate the reaction at 30°C.

-

At various time points, quench the reaction by adding an equal volume of cold methanol (B129727) or other suitable quenching agent.

-

Centrifuge the quenched samples to precipitate the protein.

-

Analyze the supernatant by reverse-phase HPLC to quantify the amount of CoA released, which corresponds to the amount of AON produced.[2]

B. Bioassay for AON Detection: This assay is useful for detecting the presence of the AON product.

-

Perform the enzymatic reaction as described in the HPLC-based assay.

-

Spot the reaction mixture onto sterile paper disks.

-

Place the disks on a minimal agar (B569324) plate lacking biotin, which has been seeded with an E. coli ΔbioF reporter strain.[2]

-

The reporter strain will only grow in the presence of AON. The size of the growth zone around the disk is proportional to the amount of AON produced.[2]

Crystallization of AONS

The crystal structure of E. coli AONS has been solved (PDB ID: 1BS0).[2] While the specific crystallization conditions are often proprietary, a general approach to protein crystallization is as follows:

-

Purify and concentrate the AONS protein to a high concentration (typically 5-10 mg/mL) in a low ionic strength buffer.

-

Screen a wide range of crystallization conditions using commercially available screens (e.g., Hampton Research, Qiagen). These screens vary parameters such as precipitant type and concentration, pH, and additives.

-

Use vapor diffusion methods (sitting drop or hanging drop) to equilibrate the protein-precipitant mixture against a reservoir of the precipitant solution.

-

Incubate the crystallization plates at a constant temperature and monitor for crystal growth over several days to weeks.

-

Once crystals are obtained, they can be cryo-protected and flash-frozen in liquid nitrogen for X-ray diffraction analysis.

Visualizations

AONS Catalytic Cycle

Caption: The catalytic cycle of 8-amino-7-oxononanoate synthase.

Experimental Workflow for AONS Analysis

Caption: A typical experimental workflow for the study of AONS.

References

- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 2. The crystal structure of 8-amino-7-oxononanoate synthase: a bacterial PLP-dependent, acyl-CoA-condensing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of 8-amino-7-oxononanoate synthase: spectroscopic, kinetic, and crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of 8-amino-7-oxononanoate synthase: spectroscopic, kinetic, and crystallographic studies. | Semantic Scholar [semanticscholar.org]

- 5. uniprot.org [uniprot.org]

- 6. journals.asm.org [journals.asm.org]

- 7. Heterologous Expression and Purification of Eukaryotic ALA Synthase from E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

8-Amino-7-oxononanoic Acid in Microbial Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Amino-7-oxononanoic acid (AON), also known as 7-keto-8-aminopelargonic acid (KAPA), is a pivotal intermediate in the microbial biosynthesis of biotin (B1667282) (Vitamin B7). This essential cofactor plays a crucial role in a variety of metabolic processes, including fatty acid synthesis, amino acid metabolism, and gluconeogenesis. The enzyme responsible for the synthesis of AON, 8-amino-7-oxononanoate (B1240340) synthase (AONS), encoded by the bioF gene, catalyzes the first committed step in the biotin biosynthetic pathway. This technical guide provides an in-depth overview of the role of 8-amino-7-oxononanoic acid in microbial metabolism, focusing on the enzymatic synthesis, kinetic properties of AONS, relevant experimental protocols, and the regulatory networks governing its production.

The Biotin Biosynthesis Pathway and the Central Role of 8-Amino-7-oxononanoic Acid

The biosynthesis of biotin from pimeloyl-CoA and L-alanine is a conserved pathway in many microorganisms. The pathway culminates in the formation of biotin through a series of enzymatic reactions. 8-Amino-7-oxononanoic acid is the product of the initial and rate-limiting step, making its formation a critical control point in the overall synthesis of biotin.

Pathway Overview

The synthesis of biotin from pimeloyl-CoA can be summarized in the following key steps:

-

Formation of 8-Amino-7-oxononanoic Acid: 8-amino-7-oxononanoate synthase (AONS), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, catalyzes the decarboxylative condensation of L-alanine and pimeloyl-CoA to yield 8-amino-7-oxononanoic acid, coenzyme A, and carbon dioxide.[1]

-

Transamination to 7,8-Diaminononanoic Acid: 7,8-diaminononanoate (B1231595) aminotransferase (BioA) catalyzes the transfer of an amino group from S-adenosyl-L-methionine (SAM) to 8-amino-7-oxononanoic acid, forming 7,8-diaminononanoic acid (DAPA).

-

Ureido Ring Formation: Dethiobiotin synthetase (BioD) catalyzes the ATP-dependent carboxylation of the ureido ring of DAPA to form dethiobiotin.

-

Sulfur Insertion: Biotin synthase (BioB), a radical SAM enzyme, catalyzes the insertion of a sulfur atom to form the thiophane ring of biotin.

Below is a diagram illustrating the core biotin biosynthesis pathway.

Quantitative Data on 8-Amino-7-oxononanoate Synthase (AONS)

The kinetic parameters of AONS have been studied in several microorganisms. The following tables summarize the available quantitative data.

| Microorganism | Substrate | Km (µM) | kcat (s-1) | Specific Activity (U/mg) | Optimal pH | Optimal Temperature (°C) | Reference |

| Escherichia coli | Pimeloyl-CoA | ~10 - 25 | Data not available | Data not available | Data not available | Data not available | [2] |

| L-Alanine | Data not available | Data not available | Data not available | Data not available | Data not available | ||

| Bacillus sphaericus | Pimeloyl-CoA | 1 | Data not available | Data not available | Data not available | Data not available | [2] |

| L-Alanine | Data not available | Data not available | Data not available | Data not available | Data not available | ||

| Bacillus subtilis | Pimeloyl-CoA | Data not available | Data not available | Data not available | Data not available | Data not available | |

| L-Alanine | Data not available | Data not available | Data not available | Data not available | Data not available |

Table 1: Kinetic Parameters of 8-Amino-7-oxononanoate Synthase (AONS) from Various Microbial Sources.

| Inhibitor | Target Enzyme | Type of Inhibition | Ki | Reference |

| Trifluoroalanine (B10777074) | E. coli AONS | Suicide Inhibition | Data not available | [3] |

Table 2: Inhibitors of 8-Amino-7-oxononanoate Synthase (AONS).

Experimental Protocols

This section provides detailed methodologies for the overexpression, purification, and activity assessment of 8-amino-7-oxononanoate synthase, as well as the quantification of its product, 8-amino-7-oxononanoic acid.

Overexpression and Purification of E. coli 8-Amino-7-oxononanoate Synthase (BioF)

This protocol is adapted from established methods for the purification of recombinant E. coli BioF.

Materials:

-

E. coli BL21(DE3) cells carrying a pET vector with the bioF gene insert (e.g., pET28a-bioF with a C-terminal His-tag).

-

Luria-Bertani (LB) medium with appropriate antibiotic (e.g., kanamycin).

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP, 10% glycerol.

-

Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-60 mM imidazole, 1 mM TCEP, 10% glycerol.

-

Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM TCEP, 10% glycerol.

-

Dialysis Buffer: 20 mM K2HPO4 pH 7.5, 100 mM NaCl, 1 mM TCEP, 100 µM pyridoxal 5'-phosphate (PLP), 20% glycerol.

-

Ni-NTA agarose (B213101) resin.

-

French press or sonicator.

-

Amicon ultrafiltration unit (30 kDa cutoff).

Procedure:

-

Expression:

-

Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony of the expression strain and grow overnight at 37°C with shaking.

-

The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 4-16 hours at a reduced temperature (e.g., 18-25°C).

-

-

Cell Lysis:

-

Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

-

Resuspend the cell pellet in ice-cold Lysis Buffer.

-

Lyse the cells using a French press or sonication on ice.

-

Clarify the lysate by centrifugation (e.g., 39,000 x g for 30 minutes at 4°C) to remove cell debris.

-

-

Purification:

-

Equilibrate the Ni-NTA agarose resin with Lysis Buffer.

-

Load the cleared lysate onto the column.

-

Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elute the His-tagged BioF protein with Elution Buffer.

-

Analyze the eluted fractions by SDS-PAGE to assess purity.

-

-

Concentration and Storage:

-

Pool the purest fractions and concentrate the protein using an Amicon ultrafiltration unit.

-

Dialyze the concentrated protein against Dialysis Buffer overnight at 4°C.

-

Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

-

Aliquot the purified enzyme, flash-freeze in liquid nitrogen, and store at -80°C.

-

Spectrophotometric Assay for AONS Activity

This protocol is based on monitoring the formation of the quinonoid intermediate during the AONS reaction.

Materials:

-

Purified AONS enzyme.

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0.

-

Pimeloyl-CoA solution.

-

L-Alanine solution.

-

Spectrophotometer capable of measuring absorbance in the visible range (e.g., around 500 nm).

Procedure:

-

Set up the reaction mixture in a cuvette containing Assay Buffer, L-Alanine (e.g., 1 mM), and the purified AONS enzyme (e.g., 10 µM).

-

Initiate the reaction by adding pimeloyl-CoA (e.g., 100 µM).

-

Immediately monitor the increase in absorbance at the wavelength corresponding to the quinonoid intermediate (the exact wavelength may need to be determined empirically, but is often in the 450-550 nm range for PLP-dependent enzymes).

-

The initial rate of the reaction can be calculated from the linear phase of the absorbance increase, using the molar extinction coefficient of the quinonoid intermediate.

HPLC Method for Quantification of 8-Amino-7-oxononanoic Acid

This is a hypothetical protocol adapted from established methods for amino acid analysis using pre-column derivatization with o-phthaldialdehyde (OPA).

Materials:

-

Reaction mixture containing 8-amino-7-oxononanoic acid.

-

OPA derivatization reagent (e.g., OPA in borate (B1201080) buffer with 2-mercaptoethanol).

-

HPLC system with a fluorescence detector (Excitation: 340 nm, Emission: 450 nm).

-

C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 50 mM sodium acetate, pH 6.5.

-

Mobile Phase B: Methanol.

-

Standard solution of 8-amino-7-oxononanoic acid (if available) or a related amino acid for calibration.

Procedure:

-

Sample Preparation:

-

Stop the enzymatic reaction by adding a quenching agent (e.g., trichloroacetic acid) and centrifuge to remove precipitated protein.

-

Take an aliquot of the supernatant for derivatization.

-

-

Derivatization:

-

Mix the sample aliquot with the OPA derivatization reagent and allow the reaction to proceed for a defined time (e.g., 1-2 minutes) at room temperature.

-

-

HPLC Analysis:

-

Inject the derivatized sample onto the HPLC system.

-

Use a gradient elution program, for example:

-

0-5 min: 10% B

-

5-20 min: 10-80% B (linear gradient)

-

20-25 min: 80% B

-

25-30 min: 10% B (re-equilibration)

-

-

Detect the derivatized 8-amino-7-oxononanoic acid using the fluorescence detector.

-

-

Quantification:

-

Quantify the amount of 8-amino-7-oxononanoic acid by comparing the peak area to a standard curve generated with a known concentration of a derivatized amino acid standard.

-

Regulation of Biotin Biosynthesis

The biosynthesis of biotin is tightly regulated to prevent the overproduction of this metabolically expensive cofactor. In E. coli, the bio operon is negatively regulated by the bifunctional protein BirA.

The BirA Regulatory Switch

BirA functions as both a biotin protein ligase and a transcriptional repressor.

-

Biotin Protein Ligase Activity: BirA catalyzes the covalent attachment of biotin to the biotin carboxyl carrier protein (BCCP) subunit of acetyl-CoA carboxylase.

-

Transcriptional Repressor Activity: When biotin is abundant, BirA binds to biotinoyl-5'-AMP, a reaction intermediate. This complex then dimerizes and binds to the bio operator sequence, repressing the transcription of the bio operon genes, including bioF.

The following diagram illustrates the regulatory logic of the bio operon by BirA.

Conclusion

8-Amino-7-oxononanoic acid is a critical metabolite in microbial physiology, serving as the committed precursor for the biosynthesis of the essential cofactor biotin. The enzyme responsible for its synthesis, 8-amino-7-oxononanoate synthase, represents a key regulatory point in this pathway and a potential target for the development of novel antimicrobial agents. This technical guide has provided a comprehensive overview of the metabolic role of 8-amino-7-oxononanoic acid, including quantitative data on its enzymatic synthesis, detailed experimental protocols for its study, and an outline of the regulatory mechanisms that govern its production. This information is intended to be a valuable resource for researchers and professionals working in the fields of microbiology, biochemistry, and drug development. Further research into the kinetic properties of AONS from a wider range of microorganisms and the development of specific inhibitors will continue to enhance our understanding of this vital metabolic pathway and may lead to new therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. A Canonical Biotin Synthesis Enzyme, 8-Amino-7-Oxononanoate Synthase (BioF), Utilizes Different Acyl Chain Donors in Bacillus subtilis and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suicide inhibition of alpha-oxamine synthases: structures of the covalent adducts of 8-amino-7-oxononanoate synthase with trifluoroalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 8-Amino-7-oxononanoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Amino-7-oxononanoic acid hydrochloride, a key intermediate in the biosynthesis of biotin (B1667282) (Vitamin B7), is a molecule of significant interest in various scientific disciplines. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing upon available experimental and predicted data. The information is presented to support researchers and professionals in the fields of biochemistry, microbiology, and drug development.

Physical and Chemical Properties

This compound is the hydrochloride salt of an amino acid derivative that plays a crucial role as a precursor in the metabolic pathway of biotin.[1] It exists as a racemic mixture, (±)-8-amino-7-oxononanoic acid hydrochloride, and as distinct enantiomers, with the (S)-enantiomer being the biologically active form.[1]

Table 1: General and Physical Properties

| Property | Value | Source |

| Chemical Formula | C₉H₁₈ClNO₃ | [2] |

| Molecular Weight | 223.70 g/mol | [2][3] |

| Appearance | Solid | [1] |

| Melting Point | 134-136 °C ((S)-enantiomer) | [4] |

| Boiling Point | 357.1 °C at 760 mmHg (Predicted for free base) | [5] |

| Solubility | DMSO: Sparingly soluble (1-10 mg/ml)Ethanol: Slightly soluble (0.1-1 mg/ml)PBS (pH 7.2): Sparingly soluble (1-10 mg/ml) | [1] |

| pKa (Strongest Acidic) | 4.45 (Predicted for free base) | [6] |

| pKa (Strongest Basic) | 8.08 (Predicted for free base) | [6] |

| LogP | -2.0 to -1.3 (Predicted for free base) | [6] |

Table 2: Spectroscopic and Chiroptical Data

| Property | Value | Source |

| Mass Spectrometry | M+H: 188.2 (for racemic hydrochloride) | [3] |

| Optical Rotation [α]ᴰ | +4.8° (for a specific batch of racemic hydrochloride) | [3] |

| ¹H NMR | Conforms (for a specific batch of racemic hydrochloride) | [3] |

| ¹³C NMR | Data not available | |

| IR Spectroscopy | Data not available |

Biological Role: Biotin Biosynthesis

8-Amino-7-oxononanoic acid is a critical intermediate in the conserved biotin biosynthesis pathway found in bacteria, archaea, fungi, and plants.[7] The (S)-enantiomer, specifically, is synthesized in a key enzymatic step.

Diagram 1: Enzymatic Synthesis of (S)-8-Amino-7-oxononanoic Acid

Caption: The enzymatic condensation of Pimeloyl-CoA and L-Alanine to form (S)-8-Amino-7-oxononanoic acid, catalyzed by 8-Amino-7-oxononanoate Synthase (BioF).

This reaction is the first committed step in the assembly of the biotin rings.[7] The enzyme 8-amino-7-oxononanoate synthase (also known as 7-keto-8-aminopelargonate synthase or BioF) facilitates this decarboxylative condensation.[7]

Experimental Protocols

Synthesis

The first enantioselective synthesis of both enantiomers of 8-amino-7-oxononanoic acid was reported by Lucet, D., Le Gall, T., Mioskowski, C., et al. in Tetrahedron: Asymmetry in 1996.[1] Researchers requiring a detailed synthetic protocol are encouraged to consult this primary literature. General methods for the synthesis of amino acid hydrochlorides often involve the reaction of the amino acid with hydrochloric acid in a suitable solvent, followed by crystallization.

Purification

Purification of amino acids and their salts is typically achieved through recrystallization. A general approach involves dissolving the crude product in a minimal amount of a hot solvent or solvent mixture and allowing it to cool slowly to form crystals. The choice of solvent is critical and needs to be determined empirically. For amino acid hydrochlorides, aqueous solutions or mixtures of alcohols and water are often employed. The purity of the recrystallized product should be verified by analytical techniques such as HPLC and melting point determination.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of amino acids and their derivatives. A typical HPLC analysis of an amino acid hydrochloride would involve the following (this is a general protocol and would require optimization):

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer with an ion-pairing agent) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: UV detection at a low wavelength (e.g., 210 nm) or derivatization with a fluorogenic reagent (e.g., o-phthalaldehyde, OPA) followed by fluorescence detection for enhanced sensitivity.

-

Workflow:

Caption: A general workflow for the HPLC analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for structural confirmation. While specific experimental spectra are not publicly available, a certificate of analysis for one batch of the racemic hydrochloride indicated that the NMR spectrum conformed to the expected structure.[3] For analysis, the hydrochloride salt would typically be dissolved in a deuterated solvent such as D₂O or DMSO-d₆.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule, such as the carboxylic acid, ketone, and amine hydrochloride.

Conclusion

This technical guide consolidates the available physical and chemical data for this compound. While some experimental values have been reported, particularly for the (S)-enantiomer, a significant portion of the data relies on prediction. The provided information on its biological role and general experimental methodologies aims to serve as a valuable resource for scientists engaged in research and development involving this important biomolecule. Further experimental validation of the predicted properties and the development of standardized analytical protocols are encouraged to advance our understanding and application of this compound.

References

- 1. US6916947B2 - Method of producing amino carboxylic acids - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. Biotin, a universal and essential cofactor: synthesis, ligation and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biotin biosynthetic process | SGD [yeastgenome.org]

An In-depth Technical Guide to the Racemic Mixture versus Enantiomers of 8-Amino-7-oxononanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Amino-7-oxononanoic acid (AON), also known as 7-keto-8-aminopelargonic acid (KAPA), is a pivotal intermediate in the biosynthesis of biotin (B1667282) (Vitamin B7). This alpha-amino ketone exists as a pair of enantiomers, (S)-8-amino-7-oxononanoate and (R)-8-amino-7-oxononanoate. While the (S)-enantiomer is the natural substrate in the highly conserved biotin biosynthetic pathway, the properties and biological activities of the (R)-enantiomer and the corresponding racemic mixture are of significant interest in the fields of biochemistry, microbiology, and drug development. This technical guide provides a comprehensive overview of the synthesis, separation, and comparative biological activities of the racemic mixture and individual enantiomers of 8-amino-7-oxononanoic acid, supported by experimental data and methodologies.

Introduction

The biosynthesis of biotin is a fundamental metabolic pathway in microorganisms and plants. The first committed step in this pathway is the stereospecific condensation of L-alanine and pimeloyl-CoA to form (S)-8-amino-7-oxononanoate, a reaction catalyzed by the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, 8-amino-7-oxononanoate (B1240340) synthase (AONS) (EC 2.3.1.47).[1][2][3] The strict stereoselectivity of this enzymatic reaction underscores the distinct biological roles of the individual enantiomers of AON. Understanding the differences between the racemic mixture and the pure enantiomers is critical for studies targeting the biotin pathway for antimicrobial or herbicidal applications.[2]

This guide will delve into the chemical synthesis of racemic AON, methods for chiral resolution, and a comparative analysis of the biological activities of the (S)-enantiomer, (R)-enantiomer, and the racemic mixture, with a focus on their interaction with key enzymes in the biotin biosynthetic pathway.

Synthesis and Chiral Resolution

Chemical Synthesis of Racemic 8-Amino-7-oxononanoic Acid

The chemical synthesis of 8-amino-7-oxononanoic acid typically results in a racemic mixture. A common approach involves the Strecker synthesis, which is a versatile method for producing α-amino acids from an aldehyde or ketone.[4]

Experimental Protocol: Strecker Synthesis of Racemic 8-Amino-7-oxononanoic Acid

A detailed experimental protocol for the Strecker synthesis of racemic 8-amino-7-oxononanoic acid is outlined below. This multi-step process begins with the formation of an α-aminonitrile from 7-oxo-heptanoic acid, followed by hydrolysis to the corresponding amino acid.

-

Step 1: Formation of the α-aminonitrile. 7-oxo-heptanoic acid is reacted with ammonia (B1221849) and hydrogen cyanide (or a cyanide salt such as potassium cyanide). The aldehyde group reacts with ammonia to form an imine, which is then attacked by the cyanide ion to yield an α-aminonitrile.

-

Step 2: Hydrolysis of the α-aminonitrile. The resulting α-aminonitrile is then subjected to acidic or basic hydrolysis. This converts the nitrile group into a carboxylic acid, yielding racemic 8-amino-7-oxononanoic acid.[4]

Chiral Resolution of Racemic 8-Amino-7-oxononanoic Acid

Separation of the racemic mixture into its constituent enantiomers is essential for studying their individual biological activities. Common methods for the resolution of amino acids include diastereomeric salt formation and enzymatic resolution.

Experimental Protocol: Resolution by Diastereomeric Salt Formation

This classical method involves reacting the racemic amino acid with a chiral resolving agent, typically a chiral acid or base, to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[5][6]

-

Step 1: Salt Formation. The racemic 8-amino-7-oxononanoic acid is reacted with an enantiomerically pure chiral base (e.g., (R)-1-phenylethylamine or brucine) in a suitable solvent. This reaction forms a mixture of two diastereomeric salts: [(S)-AON·(R)-base] and [(R)-AON·(R)-base].

-

Step 2: Fractional Crystallization. The solvent is slowly evaporated, or the solution is cooled, to induce crystallization. Due to their different solubilities, one diastereomeric salt will preferentially crystallize out of the solution.

-

Step 3: Isolation and Liberation of Enantiomers. The crystallized diastereomeric salt is isolated by filtration. The pure enantiomer of 8-amino-7-oxononanoic acid is then liberated by treating the salt with a strong acid to remove the chiral resolving agent. The other enantiomer can be recovered from the mother liquor.[5]

Experimental Protocol: Enzymatic Resolution

Enzymatic resolution utilizes the stereoselectivity of enzymes, such as lipases or proteases, to selectively react with one enantiomer in the racemic mixture.[7][8]

-

Step 1: Esterification. The racemic 8-amino-7-oxononanoic acid is first converted to its corresponding ester (e.g., methyl or ethyl ester).

-

Step 2: Enantioselective Hydrolysis. The racemic ester is then treated with a lipase (B570770) (e.g., Candida antarctica lipase B) in an aqueous buffer. The lipase will selectively hydrolyze one enantiomer of the ester back to the carboxylic acid, while leaving the other enantiomeric ester unreacted.

-

Step 3: Separation. The resulting mixture of the enantiomerically pure acid and the unreacted ester can then be separated based on their different chemical properties (e.g., by extraction).

Comparative Biological Activity

The biological activity of the enantiomers of 8-amino-7-oxononanoic acid and their racemic mixture is primarily understood in the context of the biotin biosynthetic pathway.

(S)-8-Amino-7-oxononanoic Acid: The Natural Substrate

The (S)-enantiomer is the biologically active precursor in the biotin pathway.[3] It is stereospecifically synthesized by 8-amino-7-oxononanoate synthase (AONS) from L-alanine and pimeloyl-CoA.[1][2] The subsequent enzyme in the pathway, 7,8-diaminopelargonic acid aminotransferase (DAPA AT), also exclusively utilizes the (S)-enantiomer as its substrate to produce 7,8-diaminononanoate (B1231595) (DAPA).[2][9]

(R)-8-Amino-7-oxononanoic Acid: An Enzyme Inhibitor

In stark contrast to its stereoisomer, (R)-8-amino-7-oxononanoic acid is not a substrate for the enzymes in the biotin pathway. Instead, it has been identified as an inhibitor of 7,8-diaminopelargonic acid aminotransferase (DAPA AT).[2] This inhibition is a critical finding, as it suggests that the presence of the (R)-enantiomer in a racemic mixture could potentially disrupt the normal flow of the biotin biosynthetic pathway.

Racemic Mixture

A racemic mixture of 8-amino-7-oxononanoic acid will contain equal amounts of the (S)- and (R)-enantiomers.[10] Consequently, its biological effect will be a composite of the activities of both enantiomers. The (S)-enantiomer will act as a substrate for DAPA AT, while the (R)-enantiomer will act as an inhibitor. The net effect on the biotin pathway will depend on the relative concentrations of the substrate and inhibitor and their respective affinities for the enzyme.

Quantitative Data

The following table summarizes the key quantitative data comparing the interactions of the enantiomers of 8-amino-7-oxononanoic acid and related substrates with the key enzymes of the biotin pathway.

| Parameter | Value | Enzyme | Substrate/Inhibitor | Reference(s) |

| Rate of external aldimine formation (k1) | 2 x 104 M-1s-1 | AONS | L-alanine | [1] |

| Rate of external aldimine formation (k1) | 125 M-1s-1 | AONS | D-alanine | [1] |

| Inhibition constant (Ki1) of (R)-KAPA | 5.9 ± 0.2 µM | DAPA AT (PLP form) | (R)-8-amino-7-oxononanoate | [2] |

| Inhibition constant (Ki2) of (R)-KAPA | 1.7 ± 0.2 µM | DAPA AT (PMP form) | (R)-8-amino-7-oxononanoate | [2] |

Visualizations

Biotin Biosynthesis Pathway

Caption: The initial steps of the biotin biosynthesis pathway.

Experimental Workflow for Chiral Resolution

Caption: General workflow for the chiral resolution of racemic AON.

Conclusion

The distinction between the racemic mixture and the individual enantiomers of 8-amino-7-oxononanoic acid is of paramount importance for research in biotin biosynthesis and related fields. The (S)-enantiomer serves as the essential precursor for biotin, while the (R)-enantiomer acts as an inhibitor of a key downstream enzyme. This functional divergence highlights the stereochemical precision of biological systems and presents opportunities for the development of targeted inhibitors. The synthesis of the racemic mixture followed by effective chiral resolution provides the necessary tools for researchers to investigate the specific roles of each enantiomer, paving the way for a deeper understanding of the biotin pathway and the development of novel antimicrobial and herbicidal agents. This guide provides the foundational knowledge and experimental frameworks necessary for professionals to engage in this critical area of research.

References

- 1. Mechanism of 8-amino-7-oxononanoate synthase: spectroscopic, kinetic, and crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of 7,8-diaminopelargonic acid aminotransferase from Mycobacterium tuberculosis by chiral and achiral anologs of its substrate: biological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Canonical Biotin Synthesis Enzyme, 8-Amino-7-Oxononanoate Synthase (BioF), Utilizes Different Acyl Chain Donors in Bacillus subtilis and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Enzymatic resolution of amino acids via ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Adenosylmethionine—8-amino-7-oxononanoate transaminase - Wikipedia [en.wikipedia.org]

- 10. Mechanism of 8-amino-7-oxononanoate synthase: spectroscopic, kinetic, and crystallographic studies. | Semantic Scholar [semanticscholar.org]

The Central Role of 8(S)-KAPA in Biotin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin (B1667282), also known as vitamin B7, is an essential cofactor for a variety of metabolic enzymes. Its de novo synthesis is a critical pathway in microorganisms and plants, making it a key target for the development of novel antimicrobial and herbicidal agents. This technical guide provides an in-depth exploration of the biological activity of 8(S)-7-keto-8-aminopelargonic acid (8(S)-KAPA), the first committed intermediate in the biotin biosynthesis pathway. We will delve into the enzymatic synthesis of 8(S)-KAPA, its subsequent conversion, and the key enzymes involved, with a focus on quantitative data and detailed experimental methodologies.

Introduction to the Biotin Synthesis Pathway

The biosynthesis of biotin is a highly conserved pathway that begins with the formation of 8(S)-KAPA. This pathway is absent in mammals, who must obtain biotin from dietary sources. The essential nature of this pathway in lower organisms underscores its potential as a target for therapeutic intervention. The overall pathway can be summarized in four key enzymatic steps starting from pimeloyl-CoA (or pimeloyl-ACP) and L-alanine.

The Formation of 8(S)-KAPA: The First Committed Step

The synthesis of 8(S)-KAPA is the rate-limiting and first committed step in the biotin biosynthetic pathway[1][2][3]. This reaction is a decarboxylative condensation of L-alanine with pimeloyl-CoA or, in some organisms like Escherichia coli, pimeloyl-acyl carrier protein (ACP)[3][4].

This crucial reaction is catalyzed by the enzyme 8-amino-7-oxononanoate (B1240340) synthase (AONS) , also known as 7-keto-8-aminopelargonate synthase (KAPA synthase) or by its gene name, BioF [2][3]. AONS is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme belonging to the α-oxoamine synthase subfamily[1][2]. The enzyme facilitates the formation of a Schiff base between L-alanine and PLP, followed by decarboxylation and subsequent condensation with the pimeloyl thioester.

Quantitative Data on AONS/KAPA Synthase Activity

The kinetic parameters of AONS/KAPA synthase have been characterized in several organisms, providing valuable insights into the efficiency and substrate affinity of this key enzyme.

| Organism | Substrate | K_m_ | k_cat_ | Reference |